molecular formula C7H12ClN B1580753 7-Chloroheptanonitrile CAS No. 22819-91-6

7-Chloroheptanonitrile

Cat. No.: B1580753
CAS No.: 22819-91-6
M. Wt: 145.63 g/mol
InChI Key: FXBITRHTKQZLRX-UHFFFAOYSA-N
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Description

7-Chloroheptanonitrile is an organic compound with the molecular formula C7H12ClN It is a nitrile derivative, characterized by the presence of a chlorine atom on the seventh carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloroheptanonitrile can be synthesized through several methods. One common approach involves the chlorination of heptanonitrile. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the seventh carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The process might also include steps for purification, such as distillation or recrystallization, to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroheptanonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized nitriles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 7-Hydroxyheptanonitrile, 7-Aminoheptanonitrile.

    Reduction: 7-Chloroheptanamine.

    Oxidation: 7-Chloroheptanoic acid.

Scientific Research Applications

7-Chloroheptanonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for more complex molecules.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity is harnessed to create specific functional groups.

Mechanism of Action

The mechanism by which 7-chloroheptanonitrile exerts its effects depends on the specific reaction it undergoes. For example:

    Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction Reactions: The nitrile group is reduced to an amine via the transfer of hydride ions from the reducing agent.

    Oxidation Reactions: The nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

    7-Bromoheptanonitrile: Similar structure but with a bromine atom instead of chlorine.

    7-Iodoheptanonitrile: Contains an iodine atom, making it more reactive in substitution reactions.

    Heptanonitrile: Lacks the halogen substituent, making it less reactive in certain chemical transformations.

Uniqueness: 7-Chloroheptanonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical modifications compared to its bromine or iodine analogs.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

7-chloroheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN/c8-6-4-2-1-3-5-7-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBITRHTKQZLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177375
Record name 7-Chloroheptane-1-nitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-91-6
Record name 7-Chloroheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22819-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroheptane-1-nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022819916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloroheptane-1-nitrile
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Record name 7-chloroheptane-1-nitrile
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Record name 7-Chloroheptanonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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